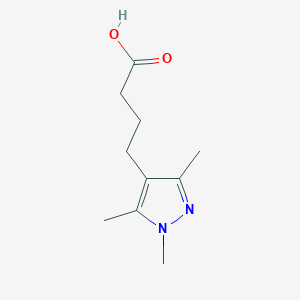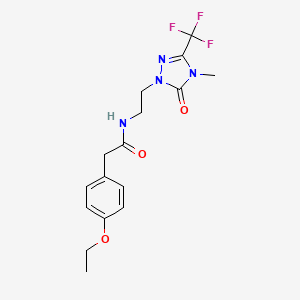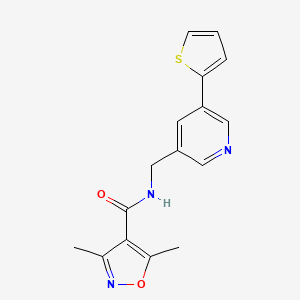![molecular formula C10H12N6O2S B2834169 1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile CAS No. 318469-21-5](/img/structure/B2834169.png)
1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned contains several functional groups, including a methylsulfonyl group, a 1,2,4-triazole ring, and a pyrazole ring. These groups are common in many pharmaceuticals and agrochemicals due to their diverse reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of your compound would be characterized by the presence of a 1,2,4-triazole ring and a pyrazole ring. These rings are five-membered structures containing multiple nitrogen atoms, which can participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of your compound would likely be dominated by the triazole and pyrazole rings. These rings can undergo various reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its polarity and solubility in water .Wissenschaftliche Forschungsanwendungen
Antifungal Agents
The compound exhibits antifungal activity, making it a potential candidate for drug development. Researchers have explored its effectiveness against fungal pathogens, including Candida species and dermatophytes. By inhibiting fungal enzymes or disrupting cell membranes, it could contribute to novel antifungal therapies .
Triazole-Based Medicinal Chemistry
As a triazole derivative, this compound is valuable in medicinal chemistry. Triazoles are versatile scaffolds used in drug design due to their stability, bioavailability, and diverse pharmacological properties. Researchers investigate its potential as a building block for developing new drugs targeting various diseases .
Fluconazole Analogs
Fluconazole, a widely used antifungal drug, belongs to the triazole class. This compound shares structural similarities with fluconazole, suggesting it could serve as an analog. Scientists explore modifications to enhance its antifungal potency, reduce toxicity, or overcome drug resistance .
Metal-Free Synthesis
Efficient and sustainable synthetic routes are crucial in drug development. Researchers have developed a metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a related compound. This method avoids the use of transition metals, making it environmentally benign and suitable for large-scale production .
Coordination Chemistry
The compound’s nitrogen atoms can coordinate with metal ions, potentially forming stable complexes. Researchers investigate its coordination behavior with copper, silver, or other transition metals. Such complexes may find applications in catalysis, luminescence, or bioinorganic chemistry .
Agrochemicals
Given its unique structure, researchers explore its potential as an agrochemical. It could serve as a lead compound for developing herbicides, fungicides, or insecticides. Understanding its mode of action and selectivity is essential for optimizing its agricultural applications .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methylsulfonyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2S/c1-10(2,15-7-12-6-14-15)9-8(4-11)5-13-16(9)19(3,17)18/h5-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAVNMLWXKGVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=NN1S(=O)(=O)C)C#N)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2834087.png)
![2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide](/img/structure/B2834090.png)
![2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B2834094.png)
![4-Bromo-2-{[5-chloro-2-(trifluoromethyl)anilino]methyl}-6-methoxybenzenol](/img/structure/B2834095.png)
![rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine, trans](/img/no-structure.png)

![(2,6-Dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2834100.png)
![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2834102.png)



![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2834107.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B2834108.png)